![molecular formula C14H26O3Si B13008465 Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate is a chemical compound with the molecular formula C14H26O3Si. It is a derivative of cyclobutylidene acetate, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate typically involves the protection of the hydroxyl group in cyclobutylidene acetate using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reactions are carried out in large reactors. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, acetonitrile, THF
Reduction: LiAlH4, NaBH4, THF, methanol
Substitution: TBAF, THF, room temperature
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutylidene acetate
Reduction: Reduced derivatives with hydroxyl or alkyl groups
Substitution: Free hydroxyl compound after removal of the TBDMS group
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [(tert-butyldimethylsilyl)oxy]acetate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyldimethylsilyloxyethanol
Uniqueness
Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate is unique due to its cyclobutylidene core, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required .
Eigenschaften
Molekularformel |
C14H26O3Si |
|---|---|
Molekulargewicht |
270.44 g/mol |
IUPAC-Name |
ethyl 2-[3-[tert-butyl(dimethyl)silyl]oxycyclobutylidene]acetate |
InChI |
InChI=1S/C14H26O3Si/c1-7-16-13(15)10-11-8-12(9-11)17-18(5,6)14(2,3)4/h10,12H,7-9H2,1-6H3 |
InChI-Schlüssel |
YLBNTTXHEMCSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CC(C1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


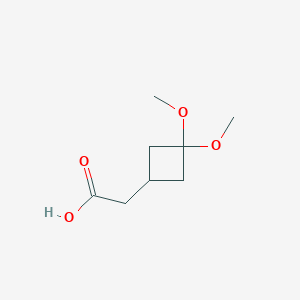
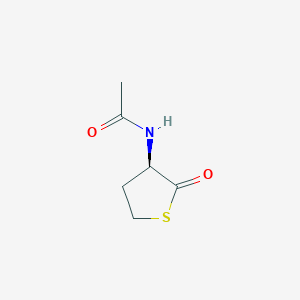
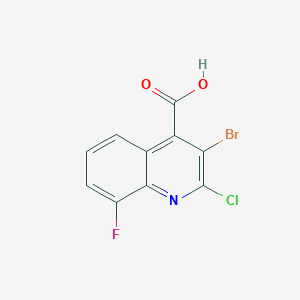

![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)
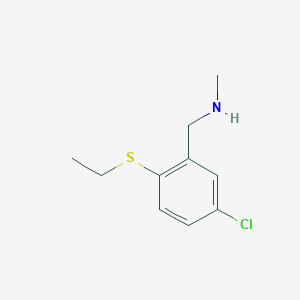
![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
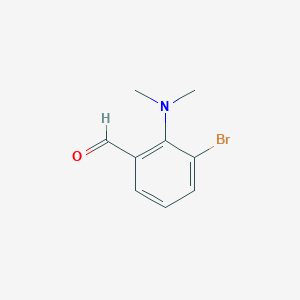
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
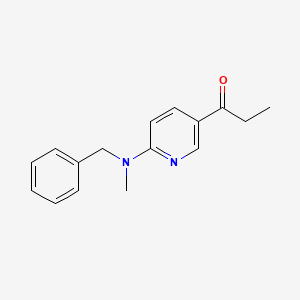

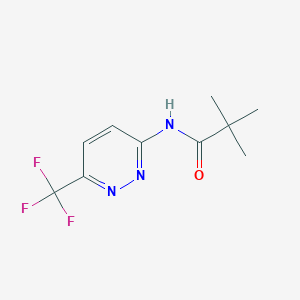
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)

